4-Amino-6-(1-naphthyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Description
4-Amino-6-(1-naphthyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a triazine derivative featuring a 1-naphthyl substituent at the 6-position and a thiol group at the 2-position. The naphthyl group, a bulky aromatic substituent, likely enhances lipophilicity compared to smaller aromatic systems, influencing solubility and intermolecular interactions .
Properties
IUPAC Name |
4-amino-2-naphthalen-1-yl-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S/c14-12-15-11(16-13(18)17-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,(H4,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJNSYFFXCPHJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3NC(=S)NC(=N3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501160414 | |
| Record name | 1,3,5-Triazine-2(1H)-thione, 6-amino-3,4-dihydro-4-(1-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501160414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142207-98-4 | |
| Record name | 1,3,5-Triazine-2(1H)-thione, 6-amino-3,4-dihydro-4-(1-naphthalenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142207-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triazine-2(1H)-thione, 6-amino-3,4-dihydro-4-(1-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501160414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(1-naphthyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-naphthylamine with thiourea and formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
2.1. Nucleophilic Substitution at the Thiol Group
The thiol (-SH) group participates in alkylation and acylation reactions:
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Alkylation : Treatment with alkyl halides (e.g., ethyl chloroacetate) forms thioether derivatives (Table 1) .
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Acylation : Reaction with acyl chlorides (e.g., chloroacetyl chloride) yields thioester analogs .
Table 1: Alkylation of the Thiol Group
| Reagent | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| Ethyl chloroacetate | S-alkylated triazine-thioether | 85–90 | Reflux, EtOH, 6 h | |
| α-Bromoacetophenone | 2-(Arylthio)-triazine | 78 | K₂CO₃, DMF, 80°C |
2.2. Cyclization Reactions
The amino and thiol groups facilitate heterocyclization:
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With α-halo ketones : Reacting with ω-bromoacetophenones forms fused triazolo-thiadiazine systems (Scheme 1) .
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With POCl₃ : Cyclodehydration produces thiadiazinone derivatives .
Scheme 1: Cyclization with α-Bromoacetophenone
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4-Amino-6-(1-naphthyl)-1,6-dihydro-1,3,5-triazine-2-thiol + α-bromoacetophenone → Triazolo[3,4-b] thiadiazine (Yield: 82%) .
3.1. Oxidation of the Thiol Group
Controlled oxidation with H₂O₂ or I₂ converts -SH to sulfonic acid (-SO₃H) or disulfide (-S-S-) linkages .
3.2. Mitsunobu Reaction
The amino group reacts with alcohols under Mitsunobu conditions (DIAD/PPh₃) to form N-alkyl derivatives (Table 2) .
Table 2: Mitsunobu Alkylation of the Amino Group
| Alcohol | Product | Yield (%) | Source |
|---|---|---|---|
| Benzyl alcohol | N-Benzyl triazine derivative | 61 | |
| Naphthalen-2-ylmethanol | N-(2-Naphthylmethyl) triazine | 67 |
Electrochemical and Coupling Reactions
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Electrosynthesis : Electrochemical oxidation in the presence of catechol derivatives generates polycyclic systems via C-S bond formation .
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Chan–Lam Coupling : The amino group participates in Cu-mediated coupling with aryl boronic acids to introduce aryl substituents (e.g., phenyl groups) .
Stability and Reaction Optimization
Scientific Research Applications
Medicinal Chemistry
4-Amino-6-(1-naphthyl)-1,6-dihydro-1,3,5-triazine-2-thiol has been investigated for its potential as a therapeutic agent due to its structural features that may interact with biological targets.
Case Study: Anticancer Activity
A study explored the compound's efficacy against various cancer cell lines. Results indicated that it exhibited moderate cytotoxicity, suggesting potential as an anticancer agent .
Antimicrobial Properties
Research has shown that derivatives of triazine compounds can possess antimicrobial properties. The thiol group in this compound may enhance its activity against bacterial strains.
Case Study: Antimicrobial Testing
In a laboratory setting, the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition of bacterial growth, indicating its potential use in developing new antimicrobial agents .
Material Science
The compound is being explored for its role in the development of new materials with specific electronic or optical properties.
Application: Organic Electronics
Due to its electronic properties, it can be utilized in organic semiconductor applications. Research is ongoing to incorporate this compound into organic photovoltaic cells and light-emitting diodes (LEDs) .
Mechanism of Action
The mechanism of action of 4-Amino-6-(1-naphthyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. For instance, its thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. Additionally, the triazine ring can interact with nucleic acids, potentially affecting DNA and RNA functions.
Comparison with Similar Compounds
Substituent Effects on Chemical Properties
The substituent at the 6-position of the triazine core significantly alters molecular weight, polarity, and solubility. Key analogs include:
Notes:
Inferences for the Naphthyl Derivative :
- Likely classified as an irritant due to structural similarities.
- High lipophilicity may necessitate precautions to avoid dermal absorption .
Biological Activity
4-Amino-6-(1-naphthyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound with significant biological activity. Its structure includes a triazine ring, an amino group, and a thiol moiety, which contribute to its diverse pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Formula : C₁₃H₁₂N₄S
- Molecular Weight : 256.33 g/mol
- CAS Number : 1142207-98-4
The biological activity of 4-Amino-6-(1-naphthyl)-1,6-dihydro-1,3,5-triazine-2-thiol is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. The thiol group facilitates the formation of covalent bonds with target proteins.
- Antimicrobial Activity : It exhibits broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through various signaling pathways.
Biological Activity Overview
The following table summarizes the biological activities associated with 4-Amino-6-(1-naphthyl)-1,6-dihydro-1,3,5-triazine-2-thiol:
Case Studies
Several studies have investigated the biological activity of 4-Amino-6-(1-naphthyl)-1,6-dihydro-1,3,5-triazine-2-thiol:
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Antimicrobial Efficacy Study :
- A study evaluated the compound's effectiveness against various bacterial strains. Results demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria.
- MIC values indicated strong activity comparable to standard antibiotics like ampicillin and fluconazole.
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Cancer Cell Line Study :
- Research involving human cancer cell lines showed that the compound induced cell death through apoptosis mechanisms.
- The study highlighted its potential as a lead compound for developing new anticancer therapies.
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Anti-inflammatory Mechanism Investigation :
- In vitro assays revealed that the compound could reduce the production of inflammatory cytokines in macrophages.
- This suggests potential applications in treating inflammatory diseases.
Q & A
Q. What are the established synthetic routes for 4-Amino-6-(1-naphthyl)-1,6-dihydro-1,3,5-triazine-2-thiol, and what critical parameters ensure successful synthesis?
The compound can be synthesized via a one-pot, three-component reaction involving cyanoguanidine, substituted anilines, and aldehydes under acidic conditions, followed by a base-promoted Dimroth rearrangement . Key parameters include:
- pH control (10–11) to prevent dehydrogenation and aromatization of the dihydrotriazine ring .
- Use of ethanol as a solvent, which facilitates crystallization of the product as an ethanol solvate .
- Temperature modulation during the Dimroth rearrangement to avoid side reactions .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- NMR spectroscopy :
- ¹H NMR : The dihydrotriazine proton appears at 5.70–5.77 ppm .
- ¹³C NMR : The sp³-hybridized carbon in the dihydrotriazine ring resonates at 67.5–68.4 ppm .
- X-ray crystallography : Confirms the 5,6-dihydro tautomer and ethanol solvate formation .
- Thermal analysis (TGA/DSC) : Detects solvent loss upon heating, confirming solvate stability .
Q. What initial biological activities have been explored for this compound, and what methodologies assess its efficacy?
- Herbicidal activity : Patent data suggests structural analogs act as herbicides by inhibiting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis .
- Antithyroidal activity : Related triazine-thiols inhibit thyroid peroxidase, assessed via in vivo models (e.g., thyroxine-induced hyperthyroidism in rats) .
- In vitro assays : Dose-response studies using enzyme inhibition assays or cell viability tests (e.g., Plasmodium falciparum for antimalarial screening) .
Advanced Research Questions
Q. What strategies address challenges in isolating stereoisomers or solvate forms of this compound?
- Racemic resolution : The compound forms a racemic mixture due to the chiral center at the dihydrotriazine ring. Chiral chromatography or crystallization with enantiopure auxiliaries may separate stereoisomers .
- Solvate management : Ethanol solvates are stable at room temperature but undergo irreversible desolvation upon heating. Storage under anhydrous conditions or alternative recrystallization solvents (e.g., acetonitrile) can mitigate this .
Q. How does tautomerism influence the compound's reactivity, and what techniques characterize tautomeric forms?
- The 1,6-dihydro vs. 5,6-dihydro tautomerism affects electron distribution and nucleophilic sites. X-ray crystallography confirms the dominance of the 5,6-dihydro tautomer in the solid state .
- Variable-temperature NMR can monitor tautomeric equilibria in solution, while DFT calculations predict relative stability .
Q. What advanced synthetic techniques improve yield and reduce side reactions?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 10–30 minutes) and enhances atom economy. Optimal conditions include 100–120°C and solvent-free or ethanol-based systems .
- Flow chemistry : Enables precise pH and temperature control during the Dimroth rearrangement, minimizing aromatization .
Q. How do pH and solvent conditions impact side reactions like dehydrogenation?
- High pH (>11) : Promotes aromatization via dehydrogenation, converting the dihydrotriazine to a fully aromatic triazine. Buffering with ammonium chloride maintains pH 10–11 to suppress this .
- Polar aprotic solvents (e.g., DMF) : Accelerate side reactions compared to ethanol, which stabilizes intermediates via hydrogen bonding .
Q. What analytical methods resolve discrepancies in spectral data due to solvate formation?
- Powder X-ray diffraction (PXRD) : Distinguishes between solvated and desolvated forms by comparing experimental patterns with simulated data from single-crystal structures .
- Dynamic vapor sorption (DVS) : Quantifies hygroscopicity and solvent uptake/release under controlled humidity .
- ¹H NMR integration : Ethanol solvates show characteristic peaks at 1.06 ppm (CH₃) , 3.44–3.45 ppm (CH₂) , and 4.34–4.37 ppm (OH) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
